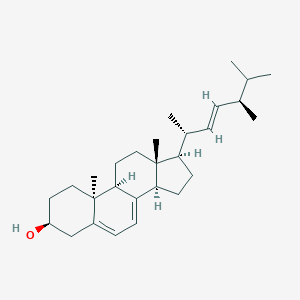

Pyrocalciferol

Description

Structure

3D Structure

Properties

CAS No. |

128-27-8 |

|---|---|

Molecular Formula |

C28H44O |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27+,28+/m0/s1 |

InChI Key |

DNVPQKQSNYMLRS-OJBTWCRJSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Pyrocalciferol from Previtamin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocalciferol and its stereoisomer, isothis compound, are significant thermal isomerization products of previtamin D. Unlike the photochemically derived isomers such as lumisterol and tachysterol, the formation of pyrocalciferols is an irreversible process induced by high temperatures. This guide provides a comprehensive technical overview of the formation of this compound from previtamin D, including the underlying chemical transformations, quantitative data, detailed experimental protocols for synthesis and analysis, and the logical pathways involved. Understanding the formation of these thermal artifacts is critical for the accurate analysis of vitamin D in fortified foods, dietary supplements, and pharmaceutical preparations where heat treatment may be a factor.

Core Chemical Transformations

The formation of this compound from previtamin D is a thermally induced intramolecular cyclization reaction. Specifically, it is an irreversible 6π-electrocyclization. This process is distinct from the reversible photochemical isomerizations that previtamin D undergoes upon exposure to UV radiation. At temperatures exceeding 100°C, the triene system of previtamin D undergoes a ring closure to form the thermodynamically stable this compound and isothis compound.[1]

Quantitative Data

While specific kinetic data for the thermal conversion of previtamin D to this compound is not extensively detailed in the available literature, the conditions for its formation are well-established. The following tables summarize key quantitative data for the related photoisomers and the UV absorption characteristics of this compound.

Table 1: Quantum Yields of Previtamin D Photoconversions

| Wavelength (nm) | Previtamin D -> Lumisterol | Previtamin D -> Provitamin D | Previtamin D -> Tachysterol |

| 253.7 | 0.04 | 0.014 | 0.41 |

| 302.5 | 0.09 | 0.02 | 0.29 |

| 305.0 | 0.18 | 0.08 | 0.29 |

Table 2: UV Absorption Data for this compound

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| This compound | 248 | 9,000 | Ethanol |

Experimental Protocols

Protocol 1: Synthesis of this compound from Previtamin D

This protocol describes a general method for the thermal conversion of previtamin D to this compound.

1. Materials and Reagents:

-

Previtamin D₃

-

Anhydrous toluene (or other high-boiling point inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with temperature control

-

Nitrogen or Argon gas supply

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

2. Procedure:

-

Dissolve a known quantity of previtamin D₃ in anhydrous toluene in a round-bottom flask. The concentration should be kept low to minimize intermolecular reactions.

-

Flush the flask with an inert gas (nitrogen or argon) to create an oxygen-free atmosphere.

-

Attach a reflux condenser and heat the solution to reflux (approximately 110°C for toluene) using a heating mantle.

-

Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete (as indicated by the consumption of previtamin D), allow the solution to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue, which contains a mixture of this compound and isothis compound, using column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the isomers.

-

Collect the fractions and analyze them by HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

3. Characterization:

-

Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: HPLC Method for the Separation and Quantification of this compound

This protocol outlines a reversed-phase HPLC method for the analysis of this compound.

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 60:30:10 v/v/v). The exact ratio may need to be optimized for the specific column and instrument.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 20 µL.

3. Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area for this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Diagram 1: Formation Pathways of Previtamin D Isomers

Caption: Photochemical and thermal isomerizations of previtamin D.

Diagram 2: Experimental Workflow for this compound Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

References

The Thermal Isomerization of Cholecalciferol to Pyrocalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal isomerization of cholecalciferol (Vitamin D3) into its heat-induced isomers, pyrocalciferol and isothis compound. This irreversible reaction is of significant interest in the fields of pharmaceutical sciences, food chemistry, and drug development due to its implications for the stability and analysis of vitamin D3-containing products. This document details the underlying chemical transformations, kinetic parameters of thermal degradation, and comprehensive experimental protocols for the study of this isomerization process.

Introduction

Cholecalciferol, a vital prohormone in calcium homeostasis, is susceptible to degradation under various conditions, including exposure to heat. At temperatures typically exceeding 100°C, cholecalciferol undergoes a complex series of reactions, leading to the formation of several isomers. Among these, this compound and isothis compound are prominent, resulting from an irreversible intramolecular cyclization.[1][2] Understanding the kinetics and mechanisms of this thermal isomerization is crucial for ensuring the potency and safety of pharmaceutical preparations and the nutritional quality of fortified foods.

The thermal conversion of cholecalciferol first involves a reversible isomerization to previtamin D3. Subsequently, at elevated temperatures, both cholecalciferol and previtamin D3 can undergo an irreversible 6π-electrocyclization to yield the stereoisomers this compound and isothis compound.[3] These thermal isomers are considered biologically inactive, and their presence can indicate product degradation due to improper handling, storage, or processing.[4]

Reaction Mechanism and Signaling Pathway

The thermal isomerization of cholecalciferol to this compound and isothis compound is a thermally induced intramolecular cyclization reaction. The process is initiated by the conversion of cholecalciferol to its conformers, which then undergo cyclization. The generally accepted pathway is illustrated below.

Quantitative Data on Thermal Degradation

Table 1: Kinetic Parameters of Cholecalciferol Thermal Degradation in Canola Oil [5][6]

| Concentration Level | Activation Energy (Ea) (kJ/mol) |

| Low Concentration (5.625 µg/mL) | 44.01 |

| High Concentration (13.585 µg/mL) | 38.77 |

Note: The activation energies represent the overall degradation of cholecalciferol, not exclusively the isomerization to this compound and isothis compound.

Table 2: Retention of Cholecalciferol after 30 Minutes of Heating in Canola Oil [5][6]

| Temperature (°C) | Retention of Cholecalciferol (%) - Low Concentration | Retention of Cholecalciferol (%) - High Concentration |

| 100 | No significant reduction | No significant reduction |

| 150 | 72.97 | 67.5 |

| 180 | 40.35 | 33.16 |

Experimental Protocols

This section outlines detailed methodologies for the thermal isomerization of cholecalciferol and the subsequent analysis of the resulting isomers.

Experimental Workflow

The general workflow for studying the thermal isomerization of cholecalciferol involves sample preparation, a controlled heating process, and subsequent analysis of the reaction mixture.

Protocol for Thermal Isomerization of Cholecalciferol

Objective: To induce the thermal isomerization of cholecalciferol to this compound and isothis compound for analytical studies.

Materials:

-

Cholecalciferol (Vitamin D3) standard

-

High-purity solvent (e.g., ethanol, methanol, or a suitable oil matrix)

-

Inert gas (e.g., nitrogen or argon)

-

Heating block or oil bath with precise temperature control

-

Small volume, sealed reaction vials (e.g., amber glass ampoules)

Procedure:

-

Solution Preparation: Prepare a stock solution of cholecalciferol in the chosen solvent at a known concentration. The concentration should be suitable for subsequent analytical methods.

-

Inert Atmosphere: Transfer aliquots of the cholecalciferol solution into the reaction vials. Purge the headspace of each vial with an inert gas to minimize oxidation.

-

Sealing: Immediately seal the vials to prevent solvent evaporation and maintain the inert atmosphere.

-

Heating: Place the sealed vials in a pre-heated heating block or oil bath set to the desired temperature (e.g., 140°C).

-

Time Course: For kinetic studies, remove vials at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Cooling: Immediately cool the vials in an ice bath to quench the reaction.

-

Storage: Store the samples at -20°C or below, protected from light, until analysis.

Protocol for HPLC Analysis of Cholecalciferol and its Thermal Isomers

Objective: To separate and quantify cholecalciferol, this compound, and isothis compound in a reaction mixture.[3]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC-grade acetonitrile, methanol, and water

-

Reference standards for cholecalciferol, and if available, this compound and isothis compound

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and methanol (e.g., 90:10 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 20 µL

Procedure:

-

Sample Preparation: Dilute the cooled reaction mixtures with the mobile phase to a concentration within the linear range of the detector.

-

Standard Preparation: Prepare a series of calibration standards of cholecalciferol in the mobile phase. If available, prepare standards for this compound and isothis compound.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peaks based on the retention times of the reference standards. Construct a calibration curve for cholecalciferol and use it to quantify the remaining cholecalciferol in the samples. If standards for the isomers are available, quantify them similarly. If not, their amounts can be expressed as relative peak areas.

Protocol for GC-MS Analysis of Cholecalciferol and its Thermal Isomers

Objective: To confirm the identity and quantify cholecalciferol, this compound, and isothis compound, particularly when high specificity is required.[3]

Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine

-

High-purity solvents (e.g., hexane)

Procedure:

-

Sample Preparation:

-

GC-MS Analysis:

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 290°C at 20°C/min, and hold for 7 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

-

-

Identification and Quantification:

-

Identify the TMS-derivatized isomers based on their retention times and characteristic mass spectra.

-

For quantification, an internal standard (e.g., a deuterated analog) should be used. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.

-

Conclusion

The thermal isomerization of cholecalciferol to this compound and isothis compound is a critical degradation pathway that impacts the quality and efficacy of vitamin D3-containing products. This guide has provided a comprehensive overview of the reaction, including its mechanism, available kinetic data on thermal degradation, and detailed experimental protocols for its investigation. The provided methodologies for inducing and analyzing this isomerization will be valuable for researchers and professionals in ensuring the stability and accurate quantification of cholecalciferol in various matrices. Further research to determine the specific rate constants and activation energy for the formation of this compound and isothis compound would be beneficial for more precise modeling of cholecalciferol degradation.

References

- 1. Isomerization of Cholecalciferol through Energy Transfer as a Protective Mechanism Against Flavin-Sensitized Photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of thermal behavior of vitamin D3 by pyrolysis-GC-MS in combination with boiling point-retention time correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyrocalciferol and Isopyrocalciferol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway, experimental protocols, and analytical characterization of pyrocalciferol and isothis compound. These compounds are significant thermal isomers of vitamin D and its precursors, and a thorough understanding of their formation is critical for accurate analysis and stability studies in the fields of pharmaceutical sciences and food chemistry.

Introduction: The Thermal Isomerization of Vitamin D Precursors

This compound and isothis compound are stereoisomers formed via an irreversible thermal rearrangement of previtamin D, a key intermediate in the synthesis of vitamin D.[1][2] This intramolecular cyclization reaction, a 6π-electrocyclization, occurs at temperatures exceeding 100°C.[3] The formation of these isomers is a critical consideration in the analysis of vitamin D in fortified foods and pharmaceutical preparations, where heat treatment is often employed.[4] Their presence can indicate sample degradation and may interfere with the accurate quantification of biologically active vitamin D.

The synthesis pathway begins with a provitamin D molecule, such as ergosterol (provitamin D₂) or 7-dehydrocholesterol (provitamin D₃). Ultraviolet (UV) irradiation of the provitamin leads to the formation of the respective previtamin D. While this previtamin can then thermally isomerize to vitamin D, exposure to high temperatures triggers the irreversible formation of this compound and isothis compound.[1][5]

The Synthesis Pathway

The core of this compound and isothis compound synthesis is a thermal sigmatropic rearrangement of previtamin D. This process is distinct from the photochemical reactions that lead to other vitamin D isomers like lumisterol and tachysterol.[6]

-

Step 1: Formation of Previtamin D: The synthesis originates with the photochemical conversion of a provitamin D (e.g., 7-dehydrocholesterol) to previtamin D upon exposure to UVB radiation.[6]

-

Step 2: Thermal Isomerization to Pyrocalciferols: When previtamin D is subjected to temperatures above 100°C, it undergoes an irreversible ring-closure reaction.[1][5] This reaction results in two stereoisomers:

-

This compound: Possesses a 9α, 10α-configuration.

-

Isothis compound: Possesses a 9β, 10β-configuration.[1]

-

The general pathway can be visualized as follows:

Quantitative Data

While extensive quantitative data on the synthesis of this compound and isothis compound is limited in publicly available literature, some key parameters have been reported. The ratio of this compound to isothis compound formation can be influenced by the specific reaction conditions.

| Parameter | Value/Observation | Reference |

| Formation Temperature | > 100°C | [1][5] |

| Precursor | Previtamin D | [1] |

| Reaction Type | Irreversible 6π-electrocyclization | [3] |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, isolation, and analysis of this compound and isothis compound.

Synthesis of this compound and Isothis compound

This protocol describes the thermal conversion of a vitamin D precursor to a mixture of this compound and isothis compound.

Materials:

-

Previtamin D₃ (or Vitamin D₃ which will form previtamin D₃ upon heating)

-

Anhydrous solvent (e.g., toluene, dimethyl sulfoxide)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve previtamin D₃ in the anhydrous solvent in the round-bottom flask.

-

Purge the flask with an inert gas to prevent oxidation.

-

Heat the solution to a temperature above 100°C (e.g., 140°C in dimethyl sulfoxide) under an inert atmosphere.

-

Maintain the temperature for a specified period (e.g., several hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the desired reaction time, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product containing a mixture of this compound, isothis compound, and other isomers.

Isolation and Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for isolating and purifying individual isomers from the crude reaction mixture.

Instrumentation and Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of organic solvents such as methanol, acetonitrile, and water. The exact composition should be optimized for the best separation.

-

Detection: UV detector set at a wavelength where the compounds have significant absorbance (e.g., 265 nm).

-

Flow Rate: Adjusted for the preparative scale column.

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Filter the solution to remove any particulate matter.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the peaks of this compound and isothis compound.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain the isolated compounds.

Analytical Characterization

The identification and characterization of this compound and isothis compound are typically performed using a combination of chromatographic and spectroscopic techniques.

Analytical HPLC is used for the separation and quantification of the isomers.

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Controlled, e.g., 25°C |

| Detection | UV at ~265 nm |

GC-MS provides both retention time and mass spectral data for identification. Derivatization is often required to increase the volatility of the isomers.

Derivatization (Silylation):

-

To a dried sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and an anhydrous solvent (e.g., pyridine).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivatives.

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the isolated isomers. While specific spectral data for this compound and isothis compound are not widely published, the analysis would focus on the chemical shifts and coupling constants of the protons and carbons, particularly around the modified ring structure, to confirm the stereochemistry.

HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the isomers. The fragmentation patterns observed in the mass spectrum can also provide structural information. Since this compound and isothis compound are isomers of vitamin D, they will have the same molecular weight. However, their fragmentation patterns may differ due to their different stereochemistry.

Conclusion

The synthesis of this compound and isothis compound is a direct consequence of the thermal treatment of previtamin D. For professionals in drug development and food science, a comprehensive understanding of this synthesis pathway is crucial for developing robust analytical methods to ensure the quality, stability, and accurate quantification of vitamin D and its related compounds. The experimental protocols and analytical techniques detailed in this guide provide a framework for the synthesis, isolation, and characterization of these important thermal isomers. Further research to establish detailed spectroscopic libraries and quantitative yield data under various conditions will be invaluable to the scientific community.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN101663269A - Photochemical process for the manufacture of previtamin D - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrocalciferol: A Technical Guide to an Enigmatic Vitamin D Isomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrocalciferol, a thermal isomer of cholecalciferol (vitamin D3), presents a unique challenge in the study of vitamin D biology. Despite its structural relationship to the vital prohormone, a comprehensive review of scientific literature reveals a significant gap in our understanding of its biological activity.[1] To date, there is no substantial published data detailing its binding affinity for the Vitamin D Receptor (VDR), its capacity to modulate VDR-mediated gene transcription, or its effects on cellular processes. Its formation, occurring at temperatures above 100°C, is primarily considered an indicator of thermal degradation in vitamin D-fortified foods and supplements, rather than a naturally occurring, bioactive metabolite.[1][2]

This technical guide provides a thorough overview of what is known about this compound, contextualized by the well-established biological activity of its parent compound, cholecalciferol. It details the experimental protocols that would be essential for characterizing this compound's activity and presents the established signaling pathway of vitamin D3 for comparative purposes.

The Nature of this compound: A Thermal Isomer

This compound and its stereoisomer, isothis compound, are formed through an irreversible thermal rearrangement of cholecalciferol.[1][2] This process is distinct from the physiological photochemical reactions that produce vitamin D3 in the skin. The presence of this compound in biological samples is generally indicative of sample degradation due to improper handling or analytical procedures.[1]

Table 1: Physicochemical Properties of Cholecalciferol and its Thermal Isomers [1]

| Compound | Molar Mass ( g/mol ) | Key Formation Condition | Reported Biological Activity |

| Cholecalciferol (Vitamin D3) | 384.64 | Endogenous (UVB on skin), Diet | Prohormone |

| Previtamin D3 | 384.64 | Photochemical (UVB on 7-DHC) | Precursor to Vitamin D3 |

| Pyro- and Isopyrocholecalciferol | 384.64 | Thermal (High Heat on Cholecalciferol) | Generally considered biologically inactive[1] |

Biological Activity: An Uncharacterized Landscape

There is a conspicuous absence of quantitative data regarding the biological activity of this compound. Key metrics used to evaluate vitamin D analogs, such as binding affinity for the VDR and the ability to activate gene transcription, have not been reported for this compound. In contrast, the biological actions of cholecalciferol's active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol), are well-documented.

The Vitamin D Endocrine System: A Framework for Comparison

The biological effects of vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes.[3][4][5] Cholecalciferol itself is a prohormone and must undergo two hydroxylation steps to become the biologically active calcitriol.[5] This active form then binds to the VDR, initiating a cascade of genomic events.

Diagram 1: Vitamin D3 Signaling Pathway

Caption: A diagram illustrating the metabolic activation of Vitamin D3 and its genomic signaling pathway.

Methodologies for Assessing Biological Activity

To characterize the biological activity of this compound, a series of established experimental protocols would need to be employed. These assays are standard in the evaluation of vitamin D analogs.

Vitamin D Receptor Competitive Binding Assay

-

Objective: To determine the relative affinity of this compound for the VDR compared to a radiolabeled standard, typically [³H]-calcitriol.

-

Methodology:

-

Preparation of VDR: A source of VDR is required, typically from a cell line overexpressing the receptor or purified recombinant VDR.

-

Competitive Binding: A constant amount of VDR and [³H]-calcitriol are incubated with increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Common methods include hydroxylapatite (HAP) adsorption or size-exclusion chromatography.

-

Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-calcitriol (IC50) is calculated. This value is inversely proportional to the binding affinity.

-

Reporter Gene Assay

-

Objective: To measure the ability of this compound to activate VDR-mediated gene transcription.

-

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, MCF-7) is co-transfected with an expression vector for the human VDR and a reporter plasmid containing a vitamin D response element (VDRE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: The transfected cells are treated with various concentrations of this compound. A vehicle control and a positive control (calcitriol) are included.

-

Cell Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: The reporter gene activity is normalized to a control for transfection efficiency. The concentration of the test compound that produces a half-maximal response (EC50) is determined.

-

Cell-Based Assays

-

Objective: To evaluate the effect of this compound on cellular processes known to be regulated by vitamin D, such as proliferation and differentiation.

-

Methodology (Proliferation Assay):

-

Cell Culture: A relevant cell line (e.g., keratinocytes, cancer cell lines) is seeded in multi-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Proliferation Measurement: Cell proliferation can be assessed using various methods, such as ³H-thymidine incorporation, MTT assay, or cell counting.

-

Data Analysis: The concentration of this compound that inhibits cell proliferation by 50% (IC50) is calculated.

-

Diagram 2: Generalized Workflow for Assessing Biological Activity of a Vitamin D Analog

Caption: A flowchart outlining the typical experimental progression for characterizing a novel Vitamin D analog.

Conclusion and Future Directions

The current body of scientific literature does not support a defined biological role for this compound. Its identity as a thermal degradation product of vitamin D3 suggests it is likely biologically inactive. However, without direct experimental evidence, this remains an assumption.

Future research efforts are warranted to definitively characterize the biological activity of this compound. The experimental protocols outlined in this guide provide a clear roadmap for such an investigation. A thorough examination of its VDR binding affinity, transcriptional activity, and cellular effects would provide conclusive data on its potential, if any, to influence the vitamin D endocrine system. Such studies would not only fill a significant gap in our knowledge but also enhance our understanding of the structure-activity relationships of vitamin D isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D - Wikipedia [en.wikipedia.org]

Pyrocalciferol: An In-depth Technical Guide to a Vitamin D Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a group of fat-soluble secosteroids, is essential for calcium homeostasis, bone metabolism, and various other physiological processes. The most biologically significant forms in humans are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). While the metabolic activation of vitamin D to its hormonal form, 1α,25-dihydroxyvitamin D3 (calcitriol), is well-documented, the degradation pathways of vitamin D are equally critical for understanding its overall biological impact and ensuring the stability of fortified foods and pharmaceutical preparations. One such degradation pathway involves the thermal isomerization of vitamin D to pyrocalciferol and its stereoisomer, isothis compound. This technical guide provides a comprehensive overview of this compound, focusing on its formation, analytical determination, and biological significance.

Formation of this compound

This compound and isothis compound are not naturally occurring metabolites of vitamin D in biological systems.[1] Instead, they are thermal artifacts formed through an irreversible cyclization reaction of previtamin D at temperatures typically exceeding 100°C.[2][3] This process is distinct from the photochemical reactions that lead to the formation of other vitamin D isomers like lumisterol and tachysterol upon exposure to ultraviolet (UV) radiation.[4]

The formation of this compound is a critical consideration in the manufacturing and analysis of vitamin D-fortified foods and supplements, as heat treatment is a common step in these processes.[1] The presence of this compound in a sample is indicative of thermal degradation of vitamin D3.[1]

Thermal Degradation of Vitamin D3

The thermal degradation of vitamin D3 is influenced by factors such as temperature, heating time, and the matrix in which it is present. While specific kinetic data for the formation of this compound is limited in the scientific literature, studies on the overall degradation of vitamin D3 provide insights into the conditions that promote its formation.

Table 1: Thermal Degradation of Vitamin D3 in Fortified Canola Oil

| Temperature (°C) | Heating Time (min) | Initial Concentration (µg/mL) | Retention of Vitamin D3 (%) |

| 100 | 30 | 5.625 | No significant reduction |

| 150 | 30 | 5.625 | 72.97 |

| 150 | 30 | 13.585 | 67.5 |

| 180 | 30 | 5.625 | 40.35 |

| 180 | 30 | 13.585 | 33.16 |

| Data sourced from a study on vitamin D3 stability in fortified canola oil.[5] |

The activation energies for the thermal degradation of vitamin D3 in low and high concentration fortified canola oil between 100 and 180°C have been reported as 44.01 and 38.77 kJ/mol, respectively.[5]

Experimental Protocols

Accurate quantification of this compound is essential to assess the stability of vitamin D in various products and to avoid interference in the analysis of biologically active vitamin D forms. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed for the separation and quantification of this compound.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for the analysis of vitamin D and its isomers.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Isocratic pump.

-

Autosampler.

-

Column oven.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: A normal-phase silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size) or a C18 reversed-phase column.[6][7]

-

Mobile Phase: For normal-phase separation, a mixture of n-hexane and ethyl acetate (e.g., 85:15 v/v) is commonly used.[7] For reversed-phase, acetonitrile or methanol-based mobile phases are typical.[6]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.[7]

-

Column Temperature: Maintained at a controlled temperature, for example, 20°C, to prevent on-column isomerization.[6]

-

Detection Wavelength: UV detection is typically performed at 265 nm, the absorption maximum for vitamin D3 and its isomers.[6]

Sample Preparation (from a solid matrix like a tablet):

-

Accurately weigh and finely powder a representative number of tablets.

-

Transfer a portion of the powder equivalent to a known amount of vitamin D3 into a volumetric flask.

-

Add a suitable solvent (e.g., a mixture of the mobile phase) to dissolve the sample.

-

Sonicate for 15-20 minutes to ensure complete dissolution.

-

Dilute to the mark with the solvent and mix well.

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Quantification:

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for the analysis of this compound in complex biological matrices.

Instrumentation:

-

Liquid chromatograph (HPLC or UHPLC system).

-

Tandem mass spectrometer (e.g., triple quadrupole).

-

Ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI or Electrospray Ionization - ESI).

-

Data acquisition and analysis software.

Chromatographic Conditions:

-

Column: A reversed-phase C18 or C8 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Controlled to ensure reproducible retention times.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode is commonly used.

-

Scan Type: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined and optimized. For vitamin D3 and its isomers, the protonated molecule [M+H]+ at m/z 385.3 is often used as the precursor ion.[6]

Sample Preparation (from serum or plasma):

-

To a 200 µL aliquot of serum or plasma, add an internal standard (e.g., deuterated vitamin D3).

-

Perform protein precipitation by adding an equal volume of cold acetonitrile, vortex, and centrifuge.

-

The supernatant is then subjected to liquid-liquid extraction with a non-polar solvent like hexane or solid-phase extraction (SPE) for further cleanup and concentration.

-

The final extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis. It is crucial to perform all sample preparation steps at low temperatures to prevent the artificial formation of this compound.

Biological Significance of this compound

A comprehensive review of the scientific literature indicates that this compound is largely considered to be biologically inactive.[1][8] There is a significant lack of published studies detailing its binding affinity for the vitamin D receptor (VDR) or its ability to modulate VDR-mediated gene transcription.[8]

One study abstract has suggested that this compound and its isomer may have a role in the functioning of immune cells.[9][10] However, this finding has not been substantiated by further research, and the broader consensus remains that this compound does not exhibit the biological activities characteristic of vitamin D and its active metabolites. Future research is warranted to definitively characterize the biological effects, if any, of this compound.[8]

Signaling Pathways and Logical Relationships

The formation of this compound is a thermal degradation pathway that diverges from the main metabolic and photodegradation pathways of vitamin D3. The following diagrams illustrate these relationships.

Caption: Thermal isomerization of Vitamin D3 to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Structural Divergence of Pyrocalciferol and Cholecalciferol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core structural differences between cholecalciferol (Vitamin D3) and its thermal isomer, pyrocalciferol. Understanding these distinctions is critical for the accurate quantification of Vitamin D3, ensuring sample integrity, and interpreting biological activity data in research and pharmaceutical development. This compound is not a naturally occurring metabolite but an artifact of thermal degradation, and its presence can signify compromised sample quality.[1]

Core Structural and Stereochemical Differences

Cholecalciferol and this compound are stereoisomers, possessing the same molecular formula (C27H44O) and molar mass, but differing in the three-dimensional arrangement of their atoms. This divergence originates from a thermally induced intramolecular cyclization reaction.[1]

Cholecalciferol (Vitamin D3) is a secosteroid, characterized by an open B-ring in its steroidal structure.[2][3] This feature is a result of the photochemical cleavage of its precursor, 7-dehydrocholesterol, in the skin upon exposure to UVB radiation.[2][4][5] The defining feature of cholecalciferol is its flexible triene system, specifically designated as (5Z,7E)-9,10-seco-5,7,10(19)-cholestatrien-3-ol.[3][6] This specific conformation is essential for its biological function as a prohormone.

This compound and its isomer, Isothis compound , are the products of an irreversible thermal rearrangement of the vitamin D precursor, previtamin D, at temperatures exceeding 100°C.[1][7] This reaction involves a 6π-electrocyclization that re-closes the open B-ring, forming a new, strained cyclobutane ring.[8] This fundamental structural alteration results in a rigid, non-planar structure. The key stereochemical difference lies at the newly formed C9 and C10 positions:

This cyclization eliminates the defining secosteroid nature of vitamin D, leading to a profound loss of biological activity as the molecule can no longer adopt the correct shape to bind to the Vitamin D Receptor (VDR).[1][9]

Formation Pathway: Photochemical Synthesis vs. Thermal Degradation

The pathways leading to the formation of cholecalciferol and this compound are fundamentally different, involving distinct energy sources and reaction mechanisms. Cholecalciferol is a product of a regulated photochemical and thermal process in the skin, while this compound is a product of unregulated, high-temperature degradation.

Quantitative Data and Physicochemical Properties

The structural differences between cholecalciferol and its thermal isomers lead to distinct properties, which are crucial for their analytical separation and have profound biological implications.

| Property | Cholecalciferol (Vitamin D3) | This compound / Isothis compound |

| Molar Mass ( g/mol ) | 384.64 | 384.64 |

| Systematic Name | (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-cholestatrien-3-ol[6] | 9α,10α-9,10-seco-5,7-cholestadien-3β-ol (this compound) |

| Key Structural Feature | Secosteroid (Open B-ring), flexible triene system | Cyclized steroid-like structure with a cyclobutane ring |

| Formation Condition | Photochemical (UVB) conversion of 7-DHC followed by thermal isomerization at physiological temperatures.[4][5] | Irreversible thermal rearrangement of Previtamin D at high temperatures (>100°C).[1][7] |

| Biological Activity | Prohormone; its metabolite (calcitriol) is biologically active.[1][10] | Considered biologically inactive.[1] |

| Significance | Essential for calcium and phosphate homeostasis.[1][11] | Artifact and indicator of thermal degradation of Vitamin D.[1] |

Experimental Protocols

Accurate analysis requires methods that can differentiate cholecalciferol from its isomers and protocols that prevent the artificial generation of these isomers during sample preparation.

Protocol 1: Thermal Isomerization of Cholecalciferol to this compound

-

Objective: To induce the formation of this compound from cholecalciferol for use as an analytical standard or for stability studies.

-

Methodology:

-

Solution Preparation: Dissolve a known quantity of cholecalciferol in a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO) or decalin.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Heating: Heat the solution in the dark at a controlled temperature between 100°C and 170°C. The ratio of pyro- to isothis compound formed is approximately 2:1.[12]

-

Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them via HPLC (as described in Protocol 2) to determine the rate of conversion.

-

Purification: Once the desired conversion is achieved, the pyro- and isothis compound can be isolated from the remaining cholecalciferol and previtamin D using preparative HPLC.

-

Protocol 2: HPLC-UV Method for Isomer Differentiation

-

Objective: To separate and quantify cholecalciferol, previtamin D3, this compound, and isothis compound in a sample.

-

Methodology:

-

Sample Preparation (Critical Step): To prevent artifact formation, sample preparation must be conducted under cold conditions and protected from light.

-

Extraction: Use cold solvent extraction. For example, protein precipitation with cold acetonitrile followed by liquid-liquid extraction with a non-polar solvent like hexane.[1]

-

Saponification: If required to remove lipids, cold saponification methods (e.g., room temperature for an extended period) are mandatory to prevent thermal isomerization.[1] Hot saponification will artificially generate pyro-isomers and alter the previtamin/vitamin D equilibrium, leading to inaccurate results.[13][14][15]

-

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: An isocratic or gradient mixture of HPLC-grade solvents such as methanol, acetonitrile, and/or water.[8]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV absorbance is monitored at the lambda max for vitamin D isomers, typically around 265 nm.

-

-

Data Analysis: The different isomers will exhibit distinct retention times, allowing for their identification and quantification against certified reference standards.

-

Biological Significance and Signaling Implications

The biological actions of vitamin D are mediated by its hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), which binds to the nuclear Vitamin D Receptor (VDR).[9][16] The structural integrity of the cholecalciferol molecule is paramount for this process.

The rigid, cyclized structure of this compound prevents it from fitting into the ligand-binding pocket of the VDR. This inability to bind means it cannot initiate the downstream signaling cascade that leads to the regulation of gene expression. Therefore, this compound is considered biologically inactive.[1]

Conclusion

The primary structural difference between cholecalciferol and this compound is the state of the B-ring: it is open in the flexible, biologically active cholecalciferol and re-closed into a rigid cyclobutane ring in the inactive this compound. This distinction arises from their formation mechanisms—a regulated physiological process for cholecalciferol versus high-temperature degradation for this compound. For professionals in research and drug development, recognizing this compound as a thermal artifact is essential. Its presence indicates potential sample degradation, and analytical methods must be robust enough to separate these isomers to ensure the accurate determination of biologically relevant vitamin D levels.

References

- 1. benchchem.com [benchchem.com]

- 2. Cholecalciferol - Wikipedia [en.wikipedia.org]

- 3. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Vitamin D [iupac.qmul.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Overview of Vitamin D - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Defects in the synthesis and metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The importance of stereochemistry on the actions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrocalciferol in Pharmaceutical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrocalciferol, a thermal isomer of cholecalciferol (Vitamin D3), represents a critical consideration in the development and quality control of pharmaceutical formulations.[1][2] While not a naturally occurring metabolite in biological systems, its formation is a common consequence of thermal stress during manufacturing, storage, and sample analysis.[2] This guide provides a comprehensive overview of the formation, analysis, and stability of this compound, along with its implications for pharmaceutical development. A significant gap in the current scientific literature exists regarding the specific biological activity of this compound, underscoring the need for further research in this area.[3]

Formation and Chemical Properties of this compound

This compound and its isomer, isopyrocholecalciferol, are formed through the thermal isomerization of cholecalciferol at temperatures typically exceeding 100°C.[1][2] This process is distinct from the photochemical reactions that produce other Vitamin D isomers like previtamin D3, lumisterol, and tachysterol in the skin.[2] The presence of this compound in a Vitamin D3 formulation is a key indicator of thermal degradation and potential loss of potency.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 128-27-8 | [4] |

| Molecular Formula | C28H44O | [4] |

| Molecular Weight | 396.65 g/mol | [4] |

| Melting Point | 93-95 °C | [4] |

| UV Maxima | 274, 294 nm | [4] |

Stability of this compound and its Precursor

The stability of this compound and its precursor, cholecalciferol, is paramount in ensuring the quality and efficacy of pharmaceutical products. Degradation can be influenced by several factors, including temperature, light, oxygen, and pH.[1][5]

Table 2: Factors Affecting the Stability of Cholecalciferol and the Formation of this compound

| Factor | Effect on Cholecalciferol Stability | Conditions Promoting this compound Formation | Mitigation Strategies |

| Temperature | Degradation increases with temperature.[6] | High temperatures (typically >100°C).[1][2] | Store at controlled room or refrigerated temperatures. Avoid excessive heat during manufacturing.[5] |

| Light (UV) | Can cause photoisomerization to various inactive products.[5] | Primarily a thermal process, but light can contribute to overall degradation.[5] | Protect from light using amber-colored containers.[5] |

| Oxygen | Susceptible to oxidation.[5] | Oxidative conditions can potentially accelerate degradation pathways. | Use of antioxidants (e.g., BHT, BHA) and packaging under an inert atmosphere (e.g., nitrogen).[5] |

| pH | Less stable in acidic conditions.[1] | Acidic conditions can promote isomerization.[5] | Maintain a neutral or slightly alkaline pH in liquid formulations. |

| Moisture | Cholecalciferol powder decomposes rapidly at high humidity.[6] | High humidity can accelerate degradation at elevated temperatures. | Store in a dry environment. Use of desiccants. |

Experimental Protocols

Accurate quantification of cholecalciferol and the detection of its degradation products like this compound are crucial for quality control.

Analytical Method for the Separation of Vitamin D Isomers

Reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common technique for separating vitamin D isomers.[2]

Objective: To separate and quantify cholecalciferol and its thermal isomers, including this compound and isopyrocholecalciferol.

Methodology:

-

Sample Preparation:

-

For solid dosage forms, dissolve the sample in a suitable organic solvent like ethanol or methanol.[1]

-

For biological matrices, use cold solvent extraction methods to prevent further thermal degradation.[2] Protein precipitation with acetonitrile or methanol followed by liquid-liquid extraction with a non-polar solvent like hexane is a common procedure.[2]

-

If saponification is required to remove lipids, employ cold saponification methods.[2]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of organic solvents such as methanol, acetonitrile, and water. The exact ratio may need to be optimized depending on the specific isomers being separated.

-

Detection: UV detection at the wavelength of maximum absorbance for Vitamin D3 (around 265 nm).

-

-

Quantification:

-

Use certified reference standards for cholecalciferol, this compound, and isopyrocholecalciferol for peak identification and quantification.

-

Construct a calibration curve for each analyte to determine the concentration in the sample.

-

Stability Study Protocol

Objective: To evaluate the stability of a cholecalciferol formulation and determine the rate of this compound formation under various stress conditions.

Methodology:

-

Sample Preparation: Prepare the final pharmaceutical formulation (e.g., tablets, capsules, oil-based solutions).

-

Storage Conditions: Store samples under different conditions as per ICH guidelines:

-

Long-term: 25°C/60% RH

-

Intermediate: 30°C/65% RH

-

Accelerated: 40°C/75% RH

-

Photostability: Expose samples to a controlled light source.

-

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, and 36 months).

-

Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method (as described in section 3.1) to quantify cholecalciferol and its degradation products, including this compound.

-

Data Evaluation: Determine the degradation kinetics and predict the shelf-life of the product.

Visualizations

Thermal Isomerization of Cholecalciferol

Caption: Thermal isomerization pathway of Cholecalciferol to this compound.

Experimental Workflow for Stability Testing

Caption: Workflow for conducting a stability study of a Vitamin D3 formulation.

Biological Activity and Future Perspectives

There is a significant lack of published data regarding the specific biological activities of this compound.[3] Comprehensive studies on its binding affinity for the Vitamin D receptor (VDR), its ability to modulate VDR-mediated gene transcription, and its effects on cellular processes are currently unavailable.[3] This absence of data highlights a critical knowledge gap in the understanding of Vitamin D metabolism and isomer activity.

Future research should focus on:

-

Characterizing the VDR binding affinity of this compound.

-

Evaluating its transcriptional activity through reporter gene assays.

-

Investigating its effects on cellular proliferation and differentiation in various cell lines.

Such studies are essential to fully elucidate the biological implications of this compound in pharmaceutical formulations and to inform the development of novel Vitamin D-based therapeutics with improved safety and efficacy profiles.

Conclusion

This compound is a thermally induced isomer of cholecalciferol, and its presence in pharmaceutical formulations is a marker of degradation.[2] For researchers, scientists, and drug development professionals, understanding the conditions that lead to its formation is critical for ensuring the stability, quality, and accurate quantification of Vitamin D3 products. While robust analytical methods exist for its detection, a significant opportunity remains for research into its potential biological activity. Addressing this knowledge gap will provide a more complete picture of the Vitamin D landscape and its therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [drugfuture.com]

- 5. benchchem.com [benchchem.com]

- 6. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Pyrocalciferol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of pyrocalciferol and its isomers. These compounds are significant in the context of vitamin D research and pharmaceutical development, primarily as thermal degradation products of vitamin D. Understanding their formation, chemical characteristics, and analytical differentiation is crucial for accurate quantification of vitamin D and for ensuring the stability and quality of related pharmaceutical products.

Introduction: Formation and Significance

This compound and its stereoisomer, isothis compound, are not naturally occurring metabolites in biological systems.[1] Instead, they are artifacts formed through the thermal isomerization of vitamin D precursors.[1][2][3] Specifically, they arise from an irreversible 6π-electrocyclization of the (6Z)- and (6E)-isomers of pre-vitamin D, respectively, at temperatures exceeding 100°C.[3][4] This process is a critical consideration in the analysis of vitamin D in heat-treated samples, such as fortified foods and pharmaceutical preparations, as their presence can indicate sample degradation and lead to inaccurate quantification of the active vitamin D forms.[1] While extensive research exists on the primary vitamin D metabolites, there is a notable lack of data on the specific biological activities of this compound.[5]

Chemical Properties: A Comparative Analysis

The distinct stereochemistry of this compound and its isomers results in differing physical and spectral properties. A summary of available quantitative data is presented below for comparative analysis.

Table 1: Physicochemical Properties of this compound and Isothis compound

| Property | This compound | Isothis compound | Reference |

| Molecular Formula | C₂₈H₄₄O | C₂₈H₄₄O | [6][7] |

| Molecular Weight | 396.65 g/mol | 396.65 g/mol | [6][7] |

| Melting Point | 93-95 °C | 112-115 °C | [6][7] |

| Optical Rotation [α]D | +512° (c=0.15 in alcohol) | +332° (c=1.5 in chloroform) | [6][7] |

| UV Absorption Maxima (λmax) | 274, 294 nm | 262, 280 nm | [6][7] |

Table 2: UV Absorption Data for this compound and a Related Photoisomer

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Reference |

| This compound | 248 | 9,000 | Ethanol | [8] |

| Tachysterol | 282 | 22,000 | 20% Ethyl Acetate in Hexane | [8] |

Formation Pathways and Interrelationships

The formation of this compound and its isomers is part of a complex network of thermal and photochemical transformations of vitamin D and its precursors. The following diagrams illustrate these key relationships.

References

understanding the 6π-electrocyclization to form pyrocalciferol

An In-depth Technical Guide on the 6π-Electrocyclization and Thermal Isomerization in the Context of Pyrocalciferol Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the chemical transformations of cholecalciferol (Vitamin D3), with a specific focus on the formation of this compound. Crucially, this document clarifies a common point of confusion: this compound is not the product of a direct photochemical 6π-electrocyclization of cholecalciferol. Instead, it is a thermal artifact, formed through an irreversible thermal rearrangement at high temperatures. The principles of 6π-electrocyclization are explored here in their correct biological context—the photochemical synthesis of previtamin D3 from 7-dehydrocholesterol.

This guide will elucidate the distinct mechanisms of photochemical electrocyclization and thermal isomerization, present quantitative data on the thermal degradation of cholecalciferol, provide detailed analytical protocols for the differentiation of its isomers, and offer visualizations of the key pathways and workflows to support research and development in this field.

Introduction: Distinguishing Photochemical and Thermal Isomerization

Cholecalciferol and its precursors form a complex family of isomers, the specific composition of which is determined by the energy source—light (photochemical) or heat (thermal).

-

Photochemical Reactions: In the presence of UVB light, 7-dehydrocholesterol undergoes a 6π-electrocyclic ring-opening to form previtamin D3.[1][2] This is a key step in the natural biosynthesis of Vitamin D3 in the skin.[3] Prolonged UV exposure can lead to the formation of other photoproducts like lumisterol and tachysterol.[4]

-

Thermal Reactions: At temperatures typically exceeding 100°C, cholecalciferol undergoes an irreversible thermal rearrangement to form two stereoisomers: this compound and isothis compound.[4][5] These compounds are not naturally occurring in biological systems and their presence is an indicator of thermal degradation during sample processing or in heat-treated products like fortified foods.[4]

The Core Chemistry: 6π-Electrocyclization and the Woodward-Hoffmann Rules

Electrocyclic reactions are a class of pericyclic reactions involving the concerted reorganization of electrons in a cyclic transition state, leading to the interconversion of a π-system and a σ-bond.[1] The stereochemical outcome of these reactions is predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.[6][7]

For a 6π-electron system, the rules are as follows:

| Condition | Number of π-Electrons | Predicted Stereochemistry |

|---|---|---|

| Thermal | 6 (a 4n+2 system) | Disrotatory |

| Photochemical | 6 (a 4n+2 system) | Conrotatory |

-

Disrotatory: The terminal orbitals of the π-system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond.[6][8]

-

Conrotatory: The terminal orbitals rotate in the same direction (both clockwise or both counter-clockwise).[6][8]

Biological Example: Photochemical Synthesis of Previtamin D3

The formation of previtamin D3 from 7-dehydrocholesterol is a classic example of a photochemically allowed 6π-electrocyclization.[1][2] As predicted by the Woodward-Hoffmann rules for a 6π system under photochemical conditions, the ring-opening proceeds via a conrotatory motion.[1][2] This is followed by a thermal[1][9]-sigmatropic hydride shift to yield cholecalciferol (Vitamin D3).[1]

Photochemical synthesis of Vitamin D3.

Formation of this compound: A Thermal Rearrangement

This compound and its isomer, isothis compound, are formed through an irreversible intramolecular cyclization of cholecalciferol at high temperatures.[4] This process is a significant concern in the quality control of dietary supplements and fortified foods, where it indicates thermal degradation and a potential loss of Vitamin D potency.[4][10]

The reaction proceeds via the reversible isomerization of cholecalciferol to previtamin D3, which then undergoes an irreversible ring-closure at temperatures above 100°C to form the pyro-isomers.[11][12]

Thermal isomerization pathway to this compound.

Quantitative Data on Thermal Degradation of Cholecalciferol

As this compound is a thermal artifact, quantitative data on its presence in biological samples is not applicable.[4] However, studies on the thermal stability of cholecalciferol in food matrices provide valuable kinetic data. The following table summarizes the retention of Vitamin D3 in fortified canola oil when heated for 30 minutes at various temperatures.

| Temperature (°C) | Vitamin D3 Retention (%) - Low Concentration | Vitamin D3 Retention (%) - High Concentration |

| 100 | No significant reduction | No significant reduction |

| 150 | 72.97% | 67.5% |

| 180 | 40.35% | 33.16% |

| Data adapted from a study on fortified canola oil.[13] |

The activation energies for the thermal degradation of Vitamin D3 in this study were found to be 44.01 kJ/mol and 38.77 kJ/mol for low and high concentrations, respectively.[13]

Experimental Protocols for Isomer Differentiation

The accurate analysis of cholecalciferol and its isomers requires methods that can effectively separate these structurally similar compounds. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[14][15]

Recommended Analytical Method: HPLC-UV/MS

This protocol outlines a general method for the separation and quantification of cholecalciferol and its thermal degradation products.

-

Objective: To separate and quantify cholecalciferol, this compound, and isothis compound in a sample matrix.

-

Instrumentation: HPLC system with a UV/Diode Array Detector (DAD) or a Mass Spectrometer (MS). A C18 reversed-phase column is typically used.[12]

-

Reagents: HPLC-grade methanol, acetonitrile, and water. Reference standards for cholecalciferol and its isomers.

Methodology

-

Sample Preparation (Crucial Step):

-

To prevent the artificial formation of this compound, all sample preparation steps must be conducted under cold conditions and protected from light.[4]

-

Extraction: Use cold solvent extraction. For food or supplement samples, this may involve saponification to remove lipids, which must be performed using a cold saponification method. This is followed by liquid-liquid extraction with a non-polar solvent like hexane or heptane.[4][16]

-

Reconstitution: After extraction, the solvent is evaporated under a stream of nitrogen at low temperature, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of methanol or acetonitrile and water is typically effective.[12]

-

Temperature: The column should be maintained at a controlled, low temperature (e.g., 25-30°C) to prevent on-column isomerization.[4]

-

Flow Rate: Typically 1.0 mL/min.

-

-

Detection:

-

Quantification:

-

The concentration of each isomer is determined by comparing its peak area to a calibration curve generated from certified reference standards.

-

Analytical workflow for Vitamin D isomers.

Implications for Research and Drug Development

A thorough understanding of the distinct formation pathways of Vitamin D isomers is critical for several reasons:

-

Accurate Quantification: The presence of co-eluting isomers like this compound can lead to the overestimation of cholecalciferol if the analytical method lacks sufficient specificity.[4]

-

Stability Studies: In drug formulation and stability testing, the appearance of this compound must be correctly identified as a thermal degradant, not a product of another reaction pathway.[4]

-

Quality Control: For fortified foods and supplements, the level of this compound serves as a direct marker of thermal exposure and potential degradation of the active Vitamin D3.[4]

Conclusion

The formation of this compound is a thermally driven process of molecular rearrangement, distinct from the photochemically induced 6π-electrocyclization that initiates the biosynthesis of Vitamin D3. For professionals in research, science, and drug development, this distinction is paramount. Adherence to analytical protocols that prevent thermal degradation during sample preparation is essential for the accurate quantification of cholecalciferol and the reliable assessment of product stability and quality. The application of the Woodward-Hoffmann rules to the photochemical synthesis of previtamin D3 provides a clear example of the principles of pericyclic reactions in a vital biological pathway.

References

- 1. Overview | OpenOChem Learn [learn.openochem.org]

- 2. Solved 4. The conversion of 7-dehydrocholesterol to Vitamin | Chegg.com [chegg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. High-performance liquid chromatographic analysis of vitamins I: quantitation of cholecalciferol or ergocalciferol in presence of photochemical isomers of the provitamin and application to cholecalciferol resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stability-Indicating HPLC Method for the Separation of Vitamin D3 and Its Isomers Including Pyrocalciferol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D, a group of fat-soluble secosteroids, is critical for calcium homeostasis and bone health. The most prevalent forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). During manufacturing, storage, and processing, vitamin D is susceptible to degradation by heat, light, and acid, leading to the formation of various isomers such as previtamin D3, tachysterol, lumisterol, and the thermal cyclization products pyrocalciferol and isothis compound.[1] The presence of these isomers can interfere with the accurate quantification of the active vitamin D forms and may possess different biological activities.[1] Therefore, it is crucial to employ robust, stability-indicating analytical methods to separate and quantify these related substances to ensure the quality, safety, and efficacy of pharmaceutical products and fortified foods.[1][2]

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation of cholecalciferol (Vitamin D3) from its key isomers, including the thermally induced degradant, this compound. Both reversed-phase and normal-phase methods are discussed, providing flexibility for various laboratory setups and sample matrices.

Isomerization Pathway

Vitamin D3 exists in equilibrium with previtamin D3. Under the influence of heat (above 100°C), previtamin D3 undergoes an irreversible cyclization to form this compound and isothis compound.[1] Understanding this pathway is essential for developing a stability-indicating method.

Caption: Isomerization pathways of Vitamin D3.

Experimental Protocols

Two primary HPLC modes are effective for this separation: Reversed-Phase (RP) and Normal-Phase (NP). RP-HPLC is generally preferred for its robustness and compatibility with aqueous samples, while NP-HPLC can offer unique selectivity for structurally similar, non-polar isomers.

Protocol 1: Reversed-Phase HPLC (Stability-Indicating)

This method is designed for the baseline separation of Vitamin D3 from its process and degradation-related isomers.

Instrumentation & Consumables:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

-

Reference Standards: Cholecalciferol, Pre-cholecalciferol, Tachysterol, Lumisterol, this compound.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.[1]

-

Column: Agilent Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm (or equivalent C18 column).[3]

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile : Water (95:5, v/v)[3][4] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 25 °C[3] |

| Detection Wavelength | 265 nm[3][5] |

| Injection Volume | 10 - 20 µL |

| Run Time | Approx. 20 minutes |

Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve cholecalciferol and available isomer reference standards in methanol or mobile phase to prepare a stock solution of a suitable concentration (e.g., 100 µg/mL).[1]

-

Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration in the desired analytical range (e.g., 1-20 µg/mL).

-

Sample Solution (e.g., Pharmaceutical Formulation): Dissolve a known quantity of the product (e.g., tablet powder, oil from a soft capsule) in methanol to obtain a theoretical cholecalciferol concentration within the working range. Sonicate for 15 minutes to ensure complete dissolution.[1][6]

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Normal-Phase HPLC

Normal-phase chromatography can provide an alternative selectivity for challenging separations.

Instrumentation & Consumables:

-

HPLC System: As described in Protocol 1.

-

Reference Standards: As described in Protocol 1.

-

Solvents: HPLC-grade n-Hexane and Ethyl Acetate.

-

Column: Silica (L3) column, 4.6 x 250 mm, 5 µm.[7]

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase | n-Hexane : Ethyl Acetate (85:15, v/v)[7] |

| Flow Rate | 2.0 mL/min[7] |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection Wavelength | 292 nm[7][8] |

| Injection Volume | 20 µL |

| Run Time | Approx. 10 minutes |

Sample Preparation:

-

Follow the same procedure as in Protocol 1, but use the n-Hexane/Ethyl Acetate mobile phase as the diluent for final preparations.

Experimental Workflow

The overall process from sample receipt to final analysis follows a structured workflow to ensure data quality and reproducibility.

Caption: General workflow for HPLC analysis of Vitamin D3.

Results and Data Presentation